Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

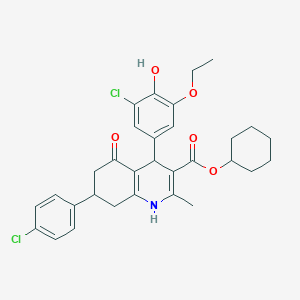

The compound Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex heterocyclic molecule. Its core consists of a hexahydroquinoline scaffold substituted with a 5-oxo group, a methyl group at position 2, and two distinct aromatic moieties:

- Position 4: A 3-chloro-5-ethoxy-4-hydroxyphenyl group, featuring a hydroxyl (-OH), ethoxy (-OCH₂CH₃), and chloro (-Cl) substituent.

- Position 7: A 4-chlorophenyl group.

The cyclohexyl ester at position 3 contributes steric bulk and lipophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name |

cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33Cl2NO5/c1-3-38-26-16-20(13-23(33)30(26)36)28-27(31(37)39-22-7-5-4-6-8-22)17(2)34-24-14-19(15-25(35)29(24)28)18-9-11-21(32)12-10-18/h9-13,16,19,22,28,34,36H,3-8,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFZLKMXJVFFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC5CCCCC5)C)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic or basic conditions.

Introduction of Substituents: The chloro, ethoxy, and hydroxyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, ethylating agents, and hydroxylating agents.

Cyclohexylation: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amino or thio derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

Research indicates potential biological activities including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cells.

Medicine

Explored as a therapeutic agent for diseases due to its bioactive properties. Its mechanism of action may involve:

- Enzyme Interaction : Inhibiting or activating enzymes involved in metabolic pathways.

- Receptor Modulation : Influencing cellular signaling through receptor activity.

- Gene Expression Alteration : Affecting genes related to its biological effects.

Industry

Utilized in the development of new materials and chemical products, particularly in pharmaceuticals and agrochemicals where its unique properties can enhance product efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that the compound reduced inflammatory markers in vitro by modulating NF-kB signaling pathways. This finding supports its exploration as a treatment for chronic inflammatory conditions.

Case Study 3: Anticancer Properties

In vitro studies indicated that the compound could induce apoptosis in breast cancer cells through mitochondrial pathway activation. Further research is required to evaluate its efficacy in vivo.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Halogen vs. Methoxy/Hydroxy Groups

Ester Group Variations

Aromatic Moieties at Position 7

Implications for Research and Development

- Synthetic Challenges : The presence of multiple halogen and oxygenated substituents may complicate synthesis, requiring careful optimization of protecting groups and reaction conditions.

- Crystallography: Structural studies using programs like SHELXL or OLEX2 could elucidate conformational preferences, such as puckering in the hexahydroquinoline ring .

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves a multi-step approach starting with the condensation of substituted benzaldehydes (e.g., 3-chloro-5-ethoxy-4-hydroxybenzaldehyde) with cyclohexanone derivatives. A key intermediate is the imine formed via acid-catalyzed reactions, followed by cyclization to construct the hexahydroquinoline core . For example, cyclization under reflux with acetic acid as a catalyst yields the bicyclic structure. Ethyl or methyl ester intermediates are often hydrolyzed to introduce the cyclohexyl carboxylate group.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for precise structural determination. Programs like SHELXL (for refinement) and OLEX2 (for visualization) are widely used to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Hexahydroquinoline derivatives exhibit diverse activities, including antimicrobial and anti-inflammatory properties. For example, ethyl 4-(2,4-dichlorophenyl) analogs show inhibition of cyclooxygenase-2 (COX-2) in vitro, suggesting potential anti-inflammatory pathways . However, target validation for this specific compound requires pharmacological assays (e.g., enzyme inhibition studies or cell-based models).

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors influence reaction efficiency?

Yield optimization requires systematic variation of:

- Catalysts : Substituent-specific Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) may enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature : Controlled heating (70–90°C) minimizes side reactions like ester hydrolysis . A recent study achieved 78% yield using microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes .

Q. How are crystallographic data discrepancies resolved, particularly for flexible ring systems?

Discrepancies in ring puckering or hydrogen-bonding networks are addressed via:

- Refinement tools : SHELXL’s TWIN and BASF commands correct for twinning or anisotropic displacement .

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., C(6) motifs for helical chains) to validate packing models .

- Puckering parameters : Cremer-Pople coordinates quantify non-planar ring conformations, distinguishing chair vs. boat configurations .

Q. What mechanistic insights exist for the compound’s reactivity in substitution or oxidation reactions?

The electron-withdrawing chloro and carbonyl groups direct electrophilic substitution to the 4-hydroxyphenyl ring. For example:

- Nucleophilic aromatic substitution : Reacts with amines at the 3-chloro position under basic conditions.

- Oxidation : The 5-oxo group stabilizes radical intermediates, enabling selective oxidation of the ethyl group to carboxylic acids . DFT calculations can model transition states to predict regioselectivity.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.